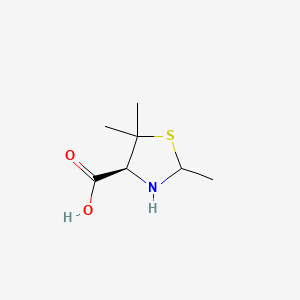

(S)-2,5,5-三甲基噻唑烷-4-羧酸

描述

(S)-2,5,5-trimethylthiazolidine-4-carboxylic acid , also known as TMCA , is a heterocyclic compound . It belongs to the class of thiazolidine carboxylic acids . The compound’s chemical structure features a thiazolidine ring with a carboxylic acid group attached. TMCA exists in both enantiomeric forms , with the (S)-enantiomer being the focus of our analysis.

Synthesis Analysis

The synthesis of TMCA involves several methods, including chemical synthesis and enzymatic routes . Chemical synthesis typically starts from commercially available starting materials, such as thiazolidine or its derivatives. Enzymatic approaches utilize enzymes like thiazolidine-4-carboxylic acid hydrolase to catalyze the formation of TMCA. Further optimization of synthetic routes is essential for efficient production.

Molecular Structure Analysis

The molecular formula of TMCA is C₆H₁₁NO₂S . Its structure consists of a five-membered thiazolidine ring with a carboxylic acid group attached to one of the carbon atoms. The chirality arises from the asymmetric carbon center, resulting in the (S)-configuration.

Chemical Reactions Analysis

TMCA participates in various chemical reactions, including:

- Hydrolysis : The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

- Esterification : TMCA can form esters with alcohols.

- Amide Formation : Reaction with amines leads to amide derivatives.

- Ring-Opening Reactions : The thiazolidine ring can open under specific conditions, yielding new compounds.

Physical And Chemical Properties Analysis

- Physical State : TMCA is a white crystalline solid .

- Melting Point : Approximately 120°C .

- Solubility : Soluble in water , alcohol , and acetone .

- Stability : Stable under dry conditions but may degrade in the presence of strong acids or bases .

科学研究应用

差向异构化研究

该化合物在差向异构化研究中表现出独特的特性。具体来说,2(R,S)-5,5-三甲基噻唑烷-4-(S)-羧酸在中性质子溶剂中在 C-2 位置发生差向异构化。此特性对于理解立体化学和分子转化至关重要 (Nagasawa, Goon, & Shirota, 1981).

解毒机制研究

该化合物在乙醛的解毒机制中起作用。在实验中,给予乙醇和双硫仑或帕吉林的大鼠体内循环的乙醇衍生的乙醛与 D(-)-青霉胺缩合,形成 2,5,5-三甲基噻唑烷-4-羧酸。这一过程对理解身体对饮酒及其代谢产物的反应具有启示 (Nagasawa, Goon, & Demaster, 1978).

拟肽折叠体构建

它可用作构建拟肽折叠体的基础模块。研究了合成至五聚体水平的苄基 (4S,5R)-5-甲基-2-氧代-1,3-恶唑烷-4-羧酸均聚体的结构,证明了在设计适用于各种应用的稳健模板方面的潜力 (Tomasini 等,2003).

抗菌活性

该化合物的衍生物,特别是 2-芳基噻唑烷-4-羧酸衍生物,已被合成并筛选了对各种细菌菌株的抗菌活性。这表明其在开发新型抗菌剂方面的潜力 (Song 等,2009).

有机合成中的应用

该化合物已用于合成各种有机分子。例如,其衍生物已用于 D-核糖-植物鞘氨醇的合成,展示了其在复杂有机合成中的作用 (Lombardo 等,2006).

在代谢研究中的作用

它在代谢研究中发挥作用,特别是在乙醇的代谢中。例如,在用乙醇处理的大鼠中,该化合物通过 D(-)-青霉胺和乙醛之间的反应形成,表明其与乙醇代谢的研究相关 (Serrano 等,2007).

安全和危害

- Toxicity : Limited data on TMCA toxicity. Handle with care.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly; avoid contamination of water sources.

未来方向

- Biological Studies : Investigate TMCA’s role in cellular processes.

- Drug Development : Explore its potential as a therapeutic agent.

- Structural Modifications : Design analogs for improved properties.

属性

IUPAC Name |

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQSPQRNCBFBSG-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(C(S1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@H](C(S1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369356 | |

| Record name | CHEBI:141059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

212755-85-6 | |

| Record name | CHEBI:141059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)

![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![5-(4-Bromophenyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223665.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)